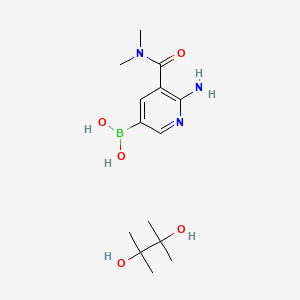
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol is a boronic acid derivative with the molecular formula C14H22BN3O3 and a molecular weight of 291.16 g/mol. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol typically involves the reaction of 6-Amino-5-(dimethylcarbamoyl)pyridine with pinacol borane. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
科学研究应用
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to form stable boronic ester bonds.
Material Science: Used in the development of new materials with unique properties.
Biological Research: Studied for its interactions with biological molecules and potential use in drug delivery systems.
作用机制
The mechanism of action of 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol involves the formation of boronic ester bonds with various substrates. These bonds are stable yet reversible, making the compound useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
相似化合物的比较
Similar Compounds
3-Pyridinylboronic Acid: Another boronic acid derivative used in similar types of reactions.
6-(Piperidin-1-yl)pyridine-3-boronic Acid Pinacol Ester: A structurally similar compound with different functional groups.
Uniqueness
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications.
属性
分子式 |
C14H26BN3O5 |
|---|---|
分子量 |
327.19 g/mol |
IUPAC 名称 |
[6-amino-5-(dimethylcarbamoyl)pyridin-3-yl]boronic acid;2,3-dimethylbutane-2,3-diol |
InChI |
InChI=1S/C8H12BN3O3.C6H14O2/c1-12(2)8(13)6-3-5(9(14)15)4-11-7(6)10;1-5(2,7)6(3,4)8/h3-4,14-15H,1-2H3,(H2,10,11);7-8H,1-4H3 |
InChI 键 |
KMXOYODABVVUNK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(N=C1)N)C(=O)N(C)C)(O)O.CC(C)(C(C)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


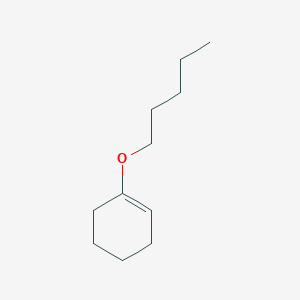

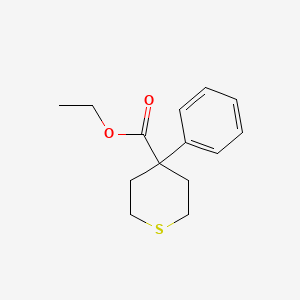
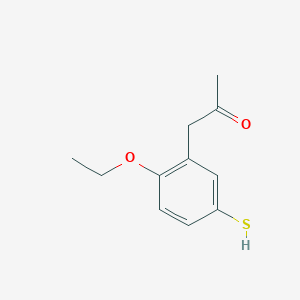
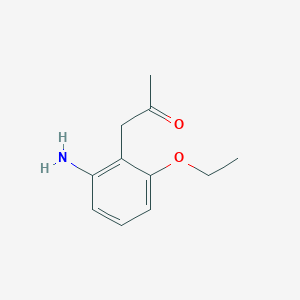
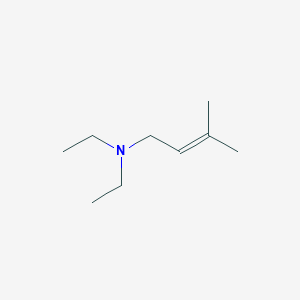

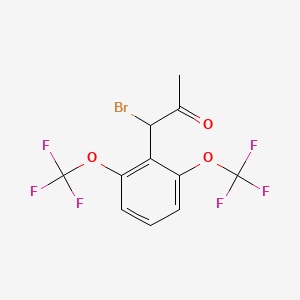
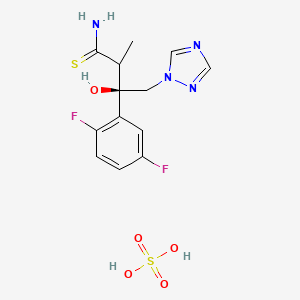
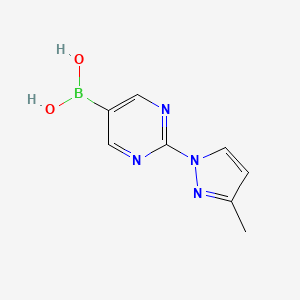


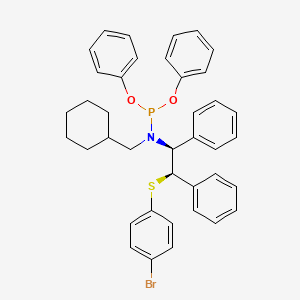
![1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14069889.png)
